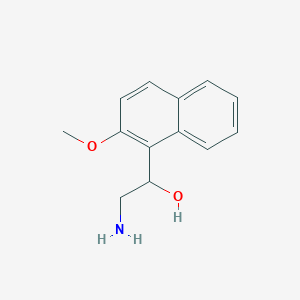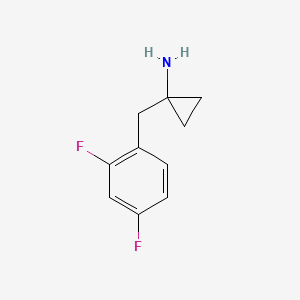![molecular formula C9H18Cl2N2 B15324744 3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2 and a molecular weight of 225.1586. It is known for its unique tricyclic structure, which includes two nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the tricyclic structure. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in developing new drugs and treatments.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diazatricyclo[7.1.1.0,1,6]undecane: The base compound without the dihydrochloride component.
3,6-Diazatricyclo[7.1.1.0,1,6]undecane monohydrochloride: A similar compound with one hydrochloride group.
Uniqueness
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride is unique due to its dual hydrochloride groups, which can influence its solubility, stability, and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H18Cl2N2 |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
3,6-diazatricyclo[7.1.1.01,6]undecane;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-3-11-4-2-10-7-9(11)5-8(1)6-9;;/h8,10H,1-7H2;2*1H |
Clé InChI |
DYNXNBOKTRMMDN-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCNCC23CC1C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)




![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)








